N4-[(2,5-dimethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide
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Overview
Description
The compound “N~4~-(2,5-dimethoxybenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. It also has a dimethoxybenzyl group and an ethyl group attached to the nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the dimethoxybenzyl group, and the ethyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the thiazole ring might undergo reactions typical of heterocyclic compounds, while the dimethoxybenzyl and ethyl groups might participate in reactions typical of their respective functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar thiazole ring and the nonpolar dimethoxybenzyl and ethyl groups might influence its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Synthetic Chemistry Applications
- Synthesis of Thiazole Derivatives : Studies on the synthesis of thiazole derivatives, including Schiff bases derived from 1,3,4-thiadiazole compounds, have been conducted. These compounds exhibit significant biological activities, suggesting their potential as leads for drug discovery and development. The synthesis involves various chemical reactions showcasing the versatility of thiazole derivatives in organic synthesis and the development of new pharmacologically active compounds (Gür et al., 2020).
Pharmacological Applications
- Antimicrobial and Antiproliferative Activities : Schiff bases derived from thiadiazole compounds have been evaluated for their antimicrobial and antiproliferative properties. Compounds with the thiazole moiety have shown potential against various microbial strains and cancer cell lines, highlighting the thiazole ring's role in developing new therapeutic agents (Gür et al., 2020).
- Inhibition of Stearoyl-CoA Desaturase-1 (SCD-1) : Thiazole-containing compounds have been identified as potent inhibitors of SCD-1, an enzyme involved in lipid metabolism. Such inhibitors have potential therapeutic applications in treating metabolic diseases, including obesity and diabetes (Uto et al., 2009).
Material Science Applications
- Optoelectronic and Electrochromic Properties : The synthesis and characterization of thiazolothiazole fluorophores exhibiting strong fluorescence and reversible electrochromism have been reported. These materials are attractive for multifunctional optoelectronic applications, electron transfer sensing, and photochemical applications, demonstrating the potential of thiazole derivatives in materials science (Woodward et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-N-[(2,5-dimethoxyphenyl)methyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-4-17-15(21)16-19-12(9-24-16)14(20)18-8-10-7-11(22-2)5-6-13(10)23-3/h5-7,9H,4,8H2,1-3H3,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZZWKVDCIVHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)NCC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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